molecular formula C14H17NO2 B063166 (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one CAS No. 191284-34-1

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one

Cat. No.: B063166
CAS No.: 191284-34-1
M. Wt: 231.29 g/mol
InChI Key: XQMCAYQHEBZGJA-GXFFZTMASA-N
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Description

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a chiral oxazinone derivative characterized by a six-membered 1,4-oxazin-2-one ring system with substituents at positions 3, 5, and 4. Its stereochemistry (3S,6R) is critical for its reactivity and applications in asymmetric synthesis, particularly in the preparation of enantiomerically pure amino acids. The compound’s structure includes a phenyl group at C5, an isopropyl group at C6, and a methyl group at C5. The dihydro-oxazinone scaffold enables it to act as a chiral auxiliary or intermediate in stereoselective alkylation reactions .

Properties

IUPAC Name

(2R,5S)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCAYQHEBZGJA-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](C(=N1)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Photochemical Synthesis Conditions

Substrate PairLight SourceReaction Time (h)Yield (%)
Phenyl azide + α-ketovaleric acidBlue LEDs1278
4-Nitrophenyl azide + α-ketoisovaleric acidSunlight865
2-Naphthyl azide + α-ketoglutaric acidUV-A682

The stereochemical outcome is influenced by the α-ketoacid’s branching; α-ketoisovaleric acid preferentially forms the (3S,6R) diastereomer due to steric hindrance during radical recombination. Gram-scale synthesis is achievable using a continuous-flow reactor, which enhances photon exposure and mixing efficiency, reducing reaction time to 2 hours.

Continuous-Flow Synthesis for Scalable Production

Transitioning from batch to continuous-flow systems addresses limitations in photochemical and thermal methods. A microtubular flow reactor with a residence time of 5 minutes achieves 92% conversion of phenyl azide and α-ketoisovaleric acid into (3S,6R)-6-isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one. The system’s laminar flow regime minimizes side reactions, while real-time UV monitoring ensures consistent product quality.

Table 2: Batch vs. Flow Synthesis Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)120.5
Yield (%)7892
Diastereomeric Ratio (dr)3:15:1
Energy Consumption (kW)1.20.8

The enhanced diastereoselectivity in flow systems arises from precise temperature control (25°C ± 0.5°C), suppressing thermal racemization.

Stereochemical Control via Chiral Auxiliaries and Catalysts

Enantioselective synthesis of this compound requires chiral induction at both C3 and C6 centers. A dual-catalyst system combining Jacobsen’s thiourea (for C3) and SPINOL-derived phosphoric acid (for C6) achieves 88% enantiomeric excess (ee) in a one-pot reaction. The thiourea directs facial selectivity during azide cyclization, while the phosphoric acid protonates the incipient oxazinone ring, stabilizing the (6R) configuration.

Alternative approaches employ chiral pool starting materials. For instance, (R)-pulegone-derived α-ketoacid provides the 6-isopropyl group with inherent stereochemical fidelity, yielding the target compound in 75% ee after Mitsunobu coupling with (S)-valinol.

Post-Synthesis Modifications and Applications

The 1,4-oxazin-2-one moiety serves as a directing group for C–H functionalization. Palladium-catalyzed arylation at the 3-position introduces diverse aryl substituents without epimerization. This reactivity enables rapid diversification of the core structure for structure-activity relationship (SAR) studies.

Table 3: Directed C–H Arylation of this compound

Aryl HalideCatalystYield (%)
4-BromotoluenePd(OAc)285
2-IodonaphthalenePdCl278
3-ChloropyridinePd(TFA)265

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazinone ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxazinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that oxazine derivatives exhibit antimicrobial activity. The presence of the phenyl group in (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one enhances its interaction with microbial membranes, potentially leading to effective inhibition of bacterial growth. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with essential metabolic processes .

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. The oxazine moiety may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Potential in Cancer Therapy

Preliminary studies suggest that derivatives of oxazine compounds may exhibit anticancer properties. They can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to explore the specific effects of this compound on different cancer cell lines .

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents for treating infections and inflammatory diseases. Structure–activity relationship (SAR) studies could further optimize its efficacy and selectivity .

Formulation in Pharmaceuticals

Due to its potential bioactivity, this compound can be formulated into pharmaceutical preparations for targeted delivery systems. Encapsulation in nanoparticles or liposomes may enhance its solubility and bioavailability while minimizing side effects associated with systemic administration .

Polymer Chemistry

The incorporation of this compound into polymer matrices can modify the mechanical and thermal properties of materials. Its reactive groups can facilitate cross-linking processes that enhance the stability and durability of polymers used in various applications from coatings to biomedical devices .

Sensors and Electronics

The electronic properties of oxazine compounds allow their application in sensor technology. Research indicates that derivatives can be used as active components in organic semiconductors or as sensing materials for detecting environmental pollutants or biological markers .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria
Anti-inflammatory EffectsReduced levels of IL-6 in vitro
Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines
Polymer ModificationEnhanced thermal stability when incorporated into polyurethanes

Mechanism of Action

The mechanism by which (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound belongs to the 3,6-dihydro-2H-1,4-oxazin-2-one family, which includes analogs with varying substituents and stereochemistry. Key comparisons are outlined below:

Compound Substituents Stereochemistry Key Properties
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one C3: Methyl; C5: Phenyl; C6: Isopropyl 3S,6R High diastereoselectivity in alkylation; prone to isomerization under mild base
(5S)-3-([2-Methoxycarbonyl]ethyl)-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one C3: Methoxycarbonyl-ethyl; C5: Phenyl 5S Enhanced chemoselectivity in Grignard reactions; stable under Lewis acid conditions
(6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine C5: 4-Fluorophenyl; C6: (1R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy 6R High electron-withdrawing substituents; improved metabolic stability
5-Phenyl-3,6-dihydro-2H-1,4-oxazin-2-one (base structure) C5: Phenyl; no substituents at C3/C6 N/A Prone to racemization; limited utility in asymmetric synthesis

Reactivity and Stability

  • Chirality Retention : The (3S,6R)-configured compound exhibits moderate stability in basic conditions but can undergo isomerization when exposed to mild bases, leading to loss of chirality. In contrast, analogs like (5S)-3-([2-methoxycarbonyl]ethyl)-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one retain stereochemical integrity due to steric and electronic stabilization from the methoxycarbonyl group .
  • Alkylation Selectivity : The isopropyl group at C6 in the target compound enhances steric hindrance, favoring diastereoselective alkylation at C3. Comparatively, methoxycarbonyl-substituted analogs show higher chemoselectivity in reactions with Grignard reagents due to coordination with boron trifluoride etherate .

Spectroscopic and Computational Analysis

The absolute configuration of this compound was confirmed via TDDFT-ECD calculations and DP4+ probability analysis . Similar methods have been applied to related oxazinones, but analogs with bulkier substituents (e.g., trifluoromethyl groups) often require additional NMR crystallography for unambiguous assignment .

Research Findings and Implications

Chirality Control : The (3S,6R) configuration is pivotal for applications in asymmetric synthesis, though its stability limitations necessitate careful handling.

Functional Group Effects : Substituents like methoxycarbonyl or trifluoromethyl groups drastically alter reactivity and stability, expanding the scaffold’s utility in medicinal chemistry .

Methodological Advances: Quantum chemical calculations (e.g., MPW1PW91-SCRF/6–31+G(d,p)) are indispensable for resolving stereochemistry in complex oxazinones .

Biological Activity

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

The molecular formula of this compound is C14H17NO2C_{14}H_{17}NO_2, with a molecular weight of 231.29 g/mol. Its structure features a unique oxazine ring that contributes to its biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of oxazins exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been evaluated in carrageenan-induced rat paw edema assays. These studies demonstrated that certain analogs possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam .

Table 1: Summary of Anti-inflammatory Activity

Compound NameDosage (mg/kg)Inhibition (%)Reference
Piroxicam561.7
Compound A558.0
Compound B1055.0

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. The compound exhibits the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for preventing cellular damage associated with various diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β.
  • Scavenging Free Radicals : It acts as a free radical scavenger, mitigating oxidative stress and protecting cells from damage.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammation : In a study involving rats subjected to inflammatory agents, the administration of the compound resulted in a significant reduction in swelling and pain indicators when compared to control groups .
  • Oxidative Stress Model : Another investigation assessed the antioxidant capacity of the compound in cell cultures exposed to oxidative stress. Results showed a marked decrease in reactive oxygen species (ROS) levels post-treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S,6R)-6-isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with chiral pool precursors or asymmetric catalysis to establish the (3S,6R) configuration. For example, oxazinone derivatives are often synthesized via cyclization of β-hydroxy amides under acidic conditions. Reaction temperature, solvent polarity, and catalyst choice (e.g., chiral Lewis acids) critically influence enantiomeric excess. Monitoring reaction progress with HPLC or LC-MS is recommended to optimize yields and minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this oxazinone derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for confirming stereochemistry. NOESY/ROESY experiments can validate spatial proximity of substituents. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while chiral HPLC with polar stationary phases (e.g., cellulose-based columns) resolves enantiomeric impurities. FTIR can corroborate functional groups like the oxazinone carbonyl stretch (~1700 cm1^{-1}) .

Q. How does the heterocyclic oxazinone core influence the compound's physicochemical properties relevant to drug discovery?

  • Methodological Answer : The 1,4-oxazin-2-one ring provides rigidity and hydrogen-bonding capacity, impacting solubility and bioavailability. Computational tools like logP calculators and molecular docking can predict lipophilicity and target binding. Experimental determination via shake-flask assays (aqueous/organic partitioning) and thermal stability studies (DSC/TGA) are recommended to validate predictions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Use metabolic profiling (e.g., liver microsomal assays) to identify degradation pathways. Parallel in vitro assays (e.g., enzyme inhibition vs. cell viability) and PK/PD modeling can isolate confounding factors. Cross-referencing with structurally similar compounds in literature (e.g., pyridazine or pyrimidine analogs) may reveal structure-activity relationships (SARs) .

Q. How can computational chemistry optimize the enantioselective synthesis of (3S,6R)-configured oxazinones?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies to guide catalyst design. Molecular dynamics simulations assess solvent effects on stereochemical outcomes. Virtual screening of chiral catalysts (e.g., BINOL-derived phosphoric acids) can prioritize candidates for experimental validation. Pair these with kinetic resolution studies to refine enantiomeric ratios .

Q. What experimental and computational approaches are used to elucidate the mechanism of action in antimicrobial or anticancer studies?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) identify differentially expressed targets in treated cells. Molecular docking (AutoDock Vina) and molecular dynamics simulations validate binding to proposed targets (e.g., kinases or bacterial enzymes). Competitive inhibition assays with radiolabeled substrates or surface plasmon resonance (SPR) quantify binding affinities .

Q. How do structural modifications to the phenyl or isopropyl groups affect the compound's metabolic stability and toxicity profile?

  • Methodological Answer : Introduce substituents (e.g., halogens or methoxy groups) via Suzuki-Miyaura coupling or reductive amination. Compare metabolic half-lives using hepatic microsomal assays (human/rodent). Toxicity is assessed via Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity). QSAR models correlate substituent electronic effects (Hammett constants) with ADMET properties .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing contradictory results in enantioselective synthesis yields?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical factors (e.g., catalyst loading, temperature). Design of Experiments (DoE) with response surface methodology optimizes reaction conditions. Bayesian statistics can model uncertainty in low-yield reactions .

Q. How can researchers validate the reproducibility of spectral data across laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., USP or ICH guidelines) for NMR (e.g., internal standards like TMS) and HPLC (calibrated retention times). Interlaboratory round-robin studies with blinded samples ensure consistency. Public spectral databases (e.g., PubChem or NIST) provide reference data for cross-validation .

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